(E)-3-(3-bromo-4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide
Overview
Description
(E)-3-(3-bromo-4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide is an organic compound that features a brominated aromatic ring, a methoxy group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-bromo-4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide typically involves the following steps:
Bromination: The starting material, 4-methoxyphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 3-position.
Acrylamide Formation: The brominated intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide moiety.
Tetrahydrofuran-2-yl Methylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-bromo-4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-bromo-4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The compound’s reactivity can be attributed to the presence of the bromine atom, methoxy group, and acrylamide moiety, which can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-bromo-4-methoxyphenyl)acrylamide: Lacks the tetrahydrofuran-2-yl methyl group.
(E)-3-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide: Lacks the bromine atom.
(E)-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide: Lacks the tetrahydrofuran-2-yl group.
Uniqueness
(E)-3-(3-bromo-4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide is unique due to the combination of its brominated aromatic ring, methoxy group, and tetrahydrofuran-2-yl methyl group. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-19-14-6-4-11(9-13(14)16)5-7-15(18)17-10-12-3-2-8-20-12/h4-7,9,12H,2-3,8,10H2,1H3,(H,17,18)/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBAZSBHQOZMAC-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2CCCO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2CCCO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.